

In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Compound Name:	
Cat. No.:	B1316472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.^[1] Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a nitrile group on a pyridine core, makes it a valuable and versatile synthetic intermediate.^{[1][2]} The presence of fluorine and the trifluoromethyl moiety can profoundly influence the physicochemical properties of parent molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.^[2] This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this key building block.

Molecular Structure and Properties

The structural and physicochemical properties of **3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile** are summarized below.

Physicochemical Data

Property	Value	Reference
CAS Number	80194-71-4	[3]
Molecular Formula	C ₇ H ₂ F ₄ N ₂	[3]
Molecular Weight	190.10 g/mol	[3]
Exact Mass	190.01541072	
Boiling Point	90-94 °C @ 30 Torr	
Density	1.5 ± 0.1 g/cm ³	
Physical Form	Liquid	[3]
Synonyms	3-fluoro-5-(trifluoromethyl)picolinonitrile	[3]

Structural Diagram

Caption: 2D structure of **3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile**.

Spectroscopic Data

While a complete set of experimental spectra is not widely available in the public domain, this section provides available experimental data and predicted values based on the molecule's functional groups.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.84	s	-	1H	H-6
7.91	d	7.6	1H	H-4

Solvent: CDCl₃,

Frequency: 400

MHz

Predicted ^{13}C NMR Spectroscopy

Note: The following are predicted chemical shifts. Experimental values may vary.

Predicted Chemical Shift (δ) ppm	Assignment
158.0 - 162.0 (d)	C-3 (C-F)
149.0 - 152.0 (q)	C-5 (C- CF_3)
145.0 - 148.0	C-6
125.0 - 128.0 (q)	C-4
118.0 - 122.0 (q)	- CF_3
114.0 - 117.0	- $\text{C}\equiv\text{N}$
110.0 - 113.0	C-2

Predicted ^{19}F NMR Spectroscopy

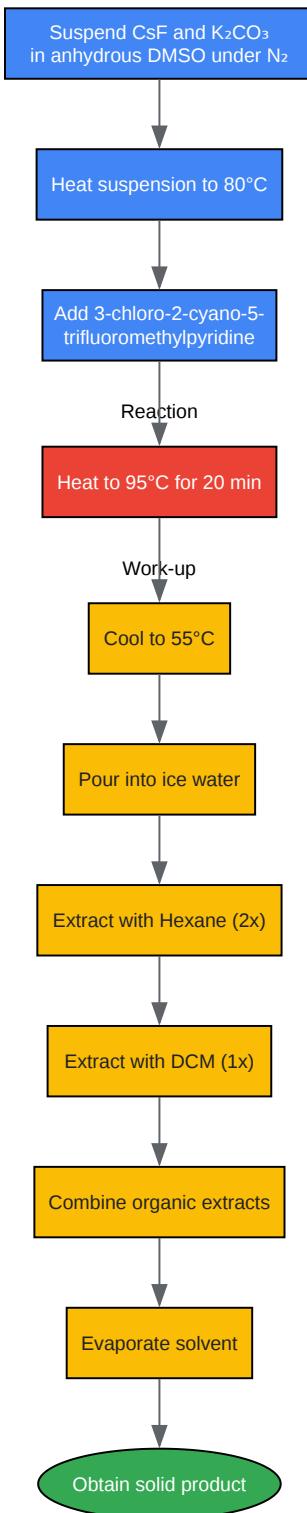
Note: The following are predicted chemical shifts relative to CFCl_3 ($\delta = 0$ ppm). Experimental values may vary.

Predicted Chemical Shift (δ) ppm	Assignment
-60 to -70	- CF_3
-110 to -120	Ar-F

Predicted FT-IR Spectroscopy

Note: The following are predicted absorption bands. Experimental values may vary.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3100 - 3000	C-H stretch (aromatic)	Pyridine ring
2240 - 2220	C≡N stretch	Nitrile
1600 - 1450	C=C and C=N stretches	Pyridine ring
1350 - 1150	C-F stretch (symmetric)	Trifluoromethyl
1250 - 1000	C-F stretch	Aryl-Fluoride


Experimental Protocols

Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

This protocol is adapted from established literature procedures for the synthesis from 3-chloro-2-cyano-5-trifluoromethylpyridine.

Workflow Diagram:

Reaction Setup

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for the target compound.

Procedure:

- A suspension of cesium fluoride (CsF, 9.6 g, 63 mmol) and potassium carbonate (K_2CO_3 , 250 mg, 1.8 mmol) in anhydrous dimethyl sulfoxide (DMSO, 50 ml) is prepared in a reaction vessel under a nitrogen atmosphere.
- The suspension is heated to 80°C with stirring.
- 3-chloro-2-cyano-5-trifluoromethylpyridine (8.7 g, 42 mmol) is added to the heated suspension over a period of 10 minutes.
- The reaction mixture is then heated to 95°C and maintained at this temperature for 20 minutes.
- After the reaction is complete, the mixture is cooled to 55°C.
- The cooled reaction mixture is poured into ice water.
- The aqueous mixture is extracted twice with hexane and once with dichloromethane (DCM).
- The combined organic extracts are collected and the solvent is removed by evaporation under reduced pressure to yield the solid product.

Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$) in an NMR tube.
- 1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ^{13}C .

- ^{19}F NMR Acquisition: Acquire the fluorine NMR spectrum. Use an appropriate fluorine standard for referencing if necessary.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard.

4.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As the compound is a liquid at room temperature, a spectrum can be obtained by placing a small drop of the neat liquid between two KBr or NaCl plates.
- Background Collection: Collect a background spectrum of the empty spectrometer or the clean plates.
- Sample Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

4.2.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol).
- Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.
- Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions.
- Data Acquisition: Acquire the mass spectrum, ensuring high resolution to determine the accurate mass of the molecular ion.

Applications in Drug Discovery and Development

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is not typically used for its own biological activity. Instead, it serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The trifluoromethylpyridine motif is found in numerous agrochemicals and pharmaceuticals.[\[1\]](#)

A notable application of related trifluoromethylpyridine intermediates is in the development of androgen receptor modulators for the treatment of prostate cancer.[\[4\]](#) The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can lead to enhanced potency and improved pharmacokinetic profiles in the final drug candidates.

As there is no evidence of direct biological activity for **3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile**, there are no associated signaling pathways to report for the compound itself. The relevance to signaling pathways would be determined by the final, more complex molecule it is used to synthesize.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2368550B1 - Androgen receptor modulator for the treatment of prostate cancer and androgen receptor-associated diseases - Google Patents [patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316472#3-fluoro-5-trifluoromethyl-pyridine-2-carbonitrile-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com